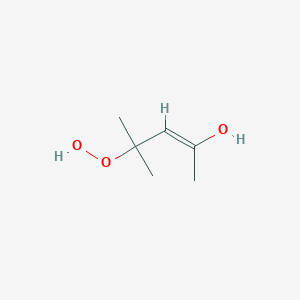
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) is an organic compound with the molecular formula C6H12O3 It is characterized by the presence of a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) typically involves the hydroperoxidation of 4-methyl-2-pentene-2-ol. One common method is the addition of hydrogen peroxide to 4-methyl-2-pentene-2-ol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 4-methyl-2-pentene-2-ol by using reducing agents such as sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or other oxygenated compounds.
Reduction: Formation of 4-methyl-2-pentene-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) involves the interaction of its hydroperoxy and hydroxyl groups with various molecular targets. The hydroperoxy group can undergo homolytic cleavage to generate free radicals, which can initiate chain reactions in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-methyl-2-pentene-2-ol: Similar structure but lacks the hydroperoxy group.
4-Methyl-2-pentene-2-ol: Lacks both the hydroperoxy and hydroxyl groups.
4-Hydroperoxy-4-methyl-2-pentanone: Contains a ketone group instead of a double bond.
Uniqueness
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)-(9CI) is unique due to the presence of both hydroperoxy and hydroxyl groups on a pentene backbone
Propriétés
Numéro CAS |
154319-94-5 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(E)-4-hydroperoxy-4-methylpent-2-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h4,7-8H,1-3H3/b5-4+ |
Clé InChI |
SYHWNFZGDZVXGN-SNAWJCMRSA-N |
SMILES |
CC(=CC(C)(C)OO)O |
SMILES isomérique |
C/C(=C\C(C)(C)OO)/O |
SMILES canonique |
CC(=CC(C)(C)OO)O |
Synonymes |
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















